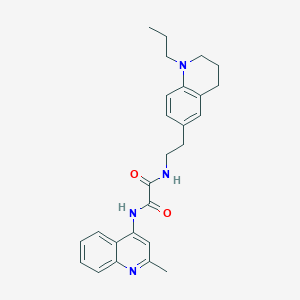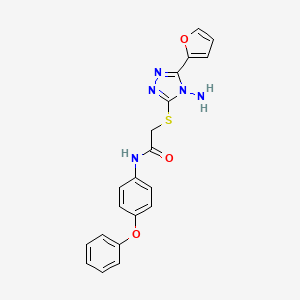![molecular formula C7H15ClN2O2 B2766724 2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N-methylacetamide;hydrochloride CAS No. 2375249-18-4](/img/structure/B2766724.png)
2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N-methylacetamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N-methylacetamide;hydrochloride” is a compound that contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The compound has a molecular weight of 194.66 .
Molecular Structure Analysis
The molecular structure of “2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N-methylacetamide;hydrochloride” is characterized by a pyrrolidine ring. The InChI code for the compound is 1S/C7H14N2O2.ClH/c1-8-7(11)2-5-3-9-4-6(5)10;/h5-6,9-10H,2-4H2,1H3,(H,8,11);1H/t5-,6-;/m1./s1 .Applications De Recherche Scientifique
Green Synthesis and Drug Design
A study by Reddy et al. (2014) discusses environmentally friendly synthesis routes for potential analgesic and antipyretic compounds, showcasing the application of similar chemical structures in drug design. While not directly mentioning the specific compound, this research highlights the broader context of using green chemistry principles in synthesizing compounds with potential medicinal applications (Reddy, Venkata, Reddy, & Dubey, 2014).
Chemical Analysis and Spectroscopy
In a detailed study on the infrared spectrum characteristics of N-methylacetamide, Ji et al. (2020) analyze the amide bands, which are crucial for understanding the structural and electronic properties of similar compounds. This research aids in explaining the formation of the amide infrared spectrum, having implications for organic chemistry, analytical chemistry, and chemical biology studies (Ji, Yang, Ji, Zhu, Ma, Chen, Jia, Tang, & Cao, 2020).
Synthesis and Coordination Chemistry
Klimova et al. (2013) explore the interaction of acetamidine hydrochloride with 3-ferrocenylmethylidene-2,4-pentanedione, leading to polymeric coordination complexes. This research illustrates the compound's utility in forming complex structures with potential applications in materials science and coordination chemistry (Klimova, Flores‐Álamo, Klimova, Cortez Maya, & Beletskaya, 2013).
Novel Synthesis Methods
Vorona et al. (2013) developed novel methods for the synthesis of 2-[(4R)-2-oxo-4-phenylpyrrolidin-1-yl]acetamide, demonstrating the versatility and potential of similar compounds in synthetic organic chemistry. These methods highlight the chemical's role in creating complex molecules with potential pharmacological activities (Vorona, Veinberg, Vikainis, Kuznetsov, Lebedev, Ponomarev, Chernobrovijs, Zvejniece, & Dambrova, 2013).
Medicinal Chemistry Applications
Singh and Umemoto (2011) present the synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, useful synthons for dipeptidyl peptidase IV inhibitors, showcasing the role of related structures in the development of medicinal chemistry applications. This study exemplifies how such compounds can be pivotal in drug discovery and development processes (Singh & Umemoto, 2011).
Orientations Futures
The pyrrolidine scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions in the research of “2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N-methylacetamide;hydrochloride” and similar compounds could involve exploring the pharmacophore space more efficiently, contributing to the stereochemistry of the molecule, and increasing the three-dimensional coverage due to the non-planarity of the ring .
Mécanisme D'action
Target of Action
It is known that pyrrolidine derivatives, which this compound is a part of, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring and its derivatives can efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule . This allows the compound to interact with its targets in a unique manner, leading to changes in the biological system .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence various biological activities, potentially affecting multiple pathways .
Result of Action
It is known that pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Propriétés
IUPAC Name |
2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]-N-methylacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-8-7(11)2-5-3-9-4-6(5)10;/h5-6,9-10H,2-4H2,1H3,(H,8,11);1H/t5-,6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPRWCCLRAYUMI-KGZKBUQUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1CNCC1O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C[C@@H]1CNC[C@H]1O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2766644.png)



![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(2-thienylmethyl)benzenecarboxamide](/img/structure/B2766651.png)



![N-(benzo[d]thiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2766659.png)
![4-acetyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2766660.png)
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2766661.png)
![2-{3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}-3-(2,4-dichlorophenyl)acrylonitrile](/img/structure/B2766662.png)

![N-(4-methoxyphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2766664.png)